molecular formula C10H14N2O B1460042 6-Cyclohexylpyrimidin-4-ol CAS No. 1159818-32-2

6-Cyclohexylpyrimidin-4-ol

Cat. No. B1460042
CAS RN: 1159818-32-2
M. Wt: 178.23 g/mol
InChI Key: RAKOFACYWLWFHF-UHFFFAOYSA-N
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Description

6-Cyclohexylpyrimidin-4-ol is a chemical compound with the CAS Number: 1159818-32-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-cyclohexyl-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c13-10-6-9 (11-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2, (H,11,12,13) . This indicates that the compound has a cyclohexyl group attached to the 6-position of a pyrimidin-4-ol ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Arylsulfonylated 2-amino-6-methylpyrimidin derivatives exhibit significant attention due to their structural properties. The synthesis of these compounds involves various non-covalent interactions contributing to their stability. Frontier Molecular Orbital (FMO) and Natural Bond Order (NBO) analyses suggest changes in stability and reactivity due to different moieties binding to the pyrimidin-4-ol group (Ali et al., 2021).

Antiviral and Antifungal Applications

  • Antiviral Activity : Certain pyrimidine derivatives have shown antiviral activity against a range of viruses, including herpes simplex virus and HIV. The structure-activity relationship indicates the potential of these compounds in antiviral therapy (Holý et al., 2002).

Inhibitors and Anticancer Research

  • Cyclin-dependent Kinase 2 Inhibitors : The development of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors showcases the potential of such compounds in cancer research, specifically targeting cyclin-dependent kinase 2 (CDK2) (Marchetti et al., 2007).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Some derivatives of 6-hydroxypyrimidine have been found to possess moderate antifungal activity, suggesting their potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Thiopyrimidine derivatives are effective corrosion inhibitors for mild steel in acidic conditions, demonstrating the chemical versatility and application of pyrimidine derivatives in materials science (Singh et al., 2016).

Safety and Hazards

The safety information for 6-Cyclohexylpyrimidin-4-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-cyclohexyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOFACYWLWFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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